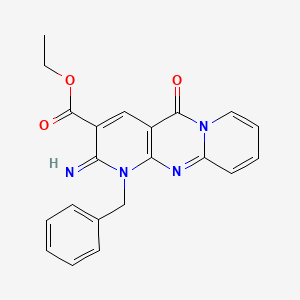![molecular formula C18H15FN2O3S B12129026 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12129026.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of a thiazolone ring (a five-membered ring containing a sulfur and nitrogen atom) fused with a benzene ring.
- The functional groups include a benzylidene group (a double bond between the carbon atoms of the benzene ring and the thiazolone ring), two methoxy groups (OCH₃), and an amino group (NH₂) attached to the phenyl ring.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a thiazolone precursor with an appropriate aldehyde or ketone. The benzylidene group forms during this step. The choice of reagents and reaction conditions can vary, but the overall process follows these steps:
Thiazolone Synthesis: Start with a thiazolone precursor (e.g., 2-aminothiazole) and react it with an aldehyde or ketone under acidic or basic conditions. The resulting intermediate contains the thiazolone ring.
Benzylidene Formation: Introduce the benzylidene group by reacting the intermediate with an aldehyde (such as 2,5-dimethoxybenzaldehyde) under appropriate conditions.
Industrial Production: The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
化学反応の分析
Reactivity: “(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” participates in various chemical reactions:
Oxidation: The thiazolone ring can undergo oxidation reactions.
Reduction: Reduction of the double bond in the benzylidene group may occur.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides.
Major Products: The specific products depend on reaction conditions, but potential outcomes include:
- Oxidation: Thiazolone ring oxidation products.
- Reduction: Reduced benzylidene group.
- Substitution: Alkylated or substituted derivatives.
科学的研究の応用
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
作用機序
The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways. Further studies are needed to elucidate its precise effects.
類似化合物との比較
While there are no direct analogs, we can compare it to related thiazolone derivatives. Notable compounds include:
- Compound A): Shares the thiazolone core but lacks the benzylidene group.
- Compound B): Contains a similar benzylidene moiety but with a different heterocyclic ring.
: Reference 1 (if available) : Reference 2 (if available)
特性
分子式 |
C18H15FN2O3S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChIキー |
QNZBZVMAPWLCME-YBEGLDIGSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-(4-chlorophenyl)-3-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B12128948.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12128954.png)
![N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12128964.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12128971.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12128985.png)
![Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B12128989.png)
![Naphtho[2,1-d]thiazole](/img/structure/B12128997.png)
![N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B12129003.png)

![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide](/img/structure/B12129018.png)
![(3Z)-1-(2-chlorobenzyl)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12129021.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12129027.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129033.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129037.png)
